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Compound of Interest

Compound Name: 1-(3,4-dimethoxyphenethyl)urea

CAS No.: 25017-47-4

Cat. No.: B5740506

Get Quote

Executive Summary
1-(3,4-dimethoxyphenethyl)urea is a urea derivative featuring a homoveratrylamine motif.

While often utilized as a synthetic intermediate, its biological profile is defined by two distinct

contexts:

Pharmacophoric Scaffold: It serves as the core binding motif for dopamine receptor

modulators, TRPV1 antagonists, and dual-action anticancer agents.

Critical Impurity: It is a regulated impurity (Ensifentrine Impurity 3) in the synthesis of

Ensifentrine (RPL554), a dual PDE3/4 inhibitor.

This guide details the compound's intrinsic activity, its derivatization potential, and the analytical

protocols required for its detection in pharmaceutical workflows.

Pharmacological Mechanism & Scaffold Utility[2]
The Homoveratryl Pharmacophore
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The 3,4-dimethoxyphenethyl moiety mimics the structure of dopamine and homovanillic acid.

When linked via a urea bridge, this scaffold exhibits specific binding affinities:

TRPV1 Modulation: The 3,4-dimethoxy substitution pattern is analogous to the vanilloid

headgroup of capsaicin. Urea derivatives in this class often act as competitive antagonists,

blocking calcium influx in nociceptive neurons.

Carbonic Anhydrase Inhibition: Hybridization of this urea with coumarin moieties has yielded

selective inhibitors of Carbonic Anhydrase IX (CA IX), a target for hypoxic tumor survival.

Dual PDE3/4 Inhibition: In Ensifentrine, this specific urea fragment binds to the catalytic

domain of phosphodiesterase enzymes, preventing the hydrolysis of cAMP and cGMP,

thereby inducing bronchodilation and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Data
Quantitative analysis of derivatives containing this core reveals significant biological potency.

Derivative Type Target / Mechanism
Activity Metric
(IC50 / MIC)

Biological
Outcome

Tetrahydronaphthyl-

ureas

A549 Lung Cancer

Lines
IC50: ~15 µM

Apoptosis induction

via mitochondrial

pathway.

Coumarin-Urea

Hybrids

Carbonic Anhydrase

IX
Ki: 8.4 nM

Inhibition of tumor pH

regulation.

Ensifentrine (Parent

Drug)

PDE3 / PDE4

Enzymes
IC50: 0.4 nM (PDE3)

Bronchodilation &

suppression of

cytokine release.

Core Urea (25017-47-

4)
Bacterial Strains MIC: >100 µg/mL

Weak intrinsic

antimicrobial activity

(baseline control).
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Critical Insight: The core urea (25017-47-4) itself possesses low intrinsic cytotoxicity (LD50 >

500 mg/kg in murine models for related simple ureas), making it an ideal "inert" linker for

fragment-based drug design. Its toxicity profile is primarily relevant when assessing impurity

limits in drug substances.

Synthetic & Impurity Pathways[3]
Formation as a Process Impurity
In the manufacturing of Ensifentrine, 1-(3,4-dimethoxyphenethyl)urea is identified as Impurity

3. It arises from the hydrolysis of the complex urea linkage or incomplete coupling reactions.

Understanding this pathway is essential for CMC (Chemistry, Manufacturing, and Controls)

regulatory compliance.

Visualization of Signaling & Synthesis
The following diagram illustrates the synthesis of the urea scaffold and its divergence into

either a bioactive drug (Ensifentrine) or a degradation impurity.

3,4-Dimethoxyphenethylamine
(Starting Material)

1-(3,4-dimethoxyphenethyl)urea
(CAS: 25017-47-4)

 Nucleophilic Addition

Isocyanate / Urea Source

Ensifentrine (RPL554)
(Active API)

 Synthetic Coupling
(Target Pathway)

Degradation Impurity
(Hydrolysis Product) Process Carryover

 Metabolic/Chemical
Hydrolysis

Click to download full resolution via product page

Caption: Pathway showing the dual role of the urea core as a synthetic intermediate and a

degradation product of Ensifentrine.
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Experimental Protocols
Synthesis of 1-(3,4-dimethoxyphenethyl)urea
Objective: To synthesize the reference standard for biological testing or impurity profiling.

Reagents:

2-(3,4-Dimethoxyphenyl)ethanamine (1.0 eq)

Potassium Cyanate (KCNO) (1.2 eq)

Hydrochloric Acid (10% aqueous)

Solvent: Water/Ethanol (1:1 v/v)

Protocol:

Dissolution: Dissolve 10 mmol of 2-(3,4-dimethoxyphenyl)ethanamine in 20 mL of

Water/Ethanol mixture.

Acidification: Adjust pH to ~3.0 using 10% HCl to protonate the amine slightly, ensuring

controlled reaction.

Addition: Add Potassium Cyanate (12 mmol) dropwise as an aqueous solution while stirring

at 60°C.

Reflux: Heat the mixture to 80°C for 2 hours. A white precipitate will begin to form.

Workup: Cool to 4°C (ice bath). Filter the solid precipitate.

Purification: Recrystallize from hot ethanol to yield white crystals (MP: 168–170°C).

Validation: Verify structure via 1H-NMR (DMSO-d6) looking for the characteristic urea

protons at δ 5.8-6.0 ppm.

Analytical Detection (RP-UPLC Method)
Objective: To quantify 1-(3,4-dimethoxyphenethyl)urea as an impurity in drug substances.
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System Suitability:

Column: ACQUITY UPLC HSS C18 SB (1.8 µm, 2.1 x 100 mm)

Mobile Phase: Isocratic elution.[2]

Buffer: 0.01 N Potassium Dihydrogen Phosphate (pH 5.4)

Organic: Acetonitrile

Ratio: 66.4 : 33.6 (v/v)[2]

Flow Rate: 0.3 mL/min

Detection: UV at 210 nm

Limit of Quantitation (LOQ): 10 µg/mL

Procedure:

Prepare a standard solution of the urea (CAS 25017-47-4) at 10 µg/mL in mobile phase.

Inject 2 µL of the sample.

The urea peak typically elutes before the parent drug (Ensifentrine) due to higher polarity

(LogP ~2.0 vs. Drug LogP).

Calculate impurity percentage using the area normalization method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (3,4-Dimethoxyphenethyl)urea | 25017-47-4 [chemicalbook.com]

2. Buy Ensifentrine | 298680-25-8 | >98% [smolecule.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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